(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Overview
Description
(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a chemical compound with the molecular formula C12H20O5 and a molecular weight of 244.28 g/mol . It is a derivative of fucose, a hexose deoxy sugar, and is characterized by the presence of isopropylidene groups protecting the hydroxyl groups on the fucopyranoside ring .
Preparation Methods
The synthesis of (1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the reaction of L-fucose with acetone in the presence of an acid catalyst . The reaction conditions often include the use of concentrated sulfuric acid or p-toluenesulfonic acid as the catalyst, and the reaction is carried out under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane undergoes various chemical reactions, including:
Scientific Research Applications
(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its role as a protecting group in synthetic chemistry. The isopropylidene groups protect the hydroxyl functionalities from unwanted reactions, allowing selective reactions to occur at other positions on the molecule . This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be modified without affecting others .
Comparison with Similar Compounds
(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can be compared with other similar compounds such as:
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: This compound is similar in structure but is derived from galactose instead of fucose.
1,23,5-Di-O-isopropylidene-alpha-D-xylofuranose: Another similar compound, but derived from xylose.
The uniqueness of this compound lies in its specific derivation from L-fucose, which imparts distinct stereochemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-MBXMOIHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]([C@H]3[C@@H](O1)OC(O3)(C)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178886 | |
Record name | 6-Deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-L-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136572-16-2 | |
Record name | 6-Deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-L-galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136572-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Deoxy-1,2:3,4-bis-O-(1-methylethylidene)-α-L-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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